[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile
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Overview
Description
[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro-substituted indole ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-2-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl: Another chloro-substituted heterocycle with similar reactivity.
Chloroacetonitrile: A simpler compound with similar functional groups but less complex structure
Uniqueness
What sets [5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile apart is its unique combination of an indole ring with chloro and nitrile substituents.
Properties
CAS No. |
61911-08-8 |
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Molecular Formula |
C17H12Cl2N2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-[5-chloro-2-(chloromethyl)-3-phenylindol-1-yl]acetonitrile |
InChI |
InChI=1S/C17H12Cl2N2/c18-11-16-17(12-4-2-1-3-5-12)14-10-13(19)6-7-15(14)21(16)9-8-20/h1-7,10H,9,11H2 |
InChI Key |
GABIQQGMLHBSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC#N)CCl |
Origin of Product |
United States |
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